molecular formula C24H20ClN5OS B15039049 N'-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B15039049
M. Wt: 462.0 g/mol
InChI Key: MMHFGKQQHHJBAV-CVKSISIWSA-N
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Description

N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a sulfanylacetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as phenylhydrazine and acyl chlorides under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting hydrazine with an ester or acid chloride derivative.

    Final Coupling Reaction: The final step involves coupling the triazole ring with the hydrazide moiety in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Halogenated solvents, catalysts such as palladium or platinum; elevated temperatures.

    Condensation: Aldehydes or ketones, acidic or basic catalysts; room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted triazole or hydrazide derivatives.

    Condensation: Schiff bases or other condensation products.

Scientific Research Applications

N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide shares similarities with other hydrazide derivatives and triazole-containing compounds, such as:
    • N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
    • 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
    • 3-Chlorobenzaldehyde hydrazone

Uniqueness

    Structural Uniqueness: The unique combination of a triazole ring, chlorophenyl group, and sulfanylacetohydrazide moiety sets it apart from other compounds.

    Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, make it a compound of interest in scientific research.

    Synthetic Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20ClN5OS/c1-17-10-12-21(13-11-17)30-23(19-7-3-2-4-8-19)28-29-24(30)32-16-22(31)27-26-15-18-6-5-9-20(25)14-18/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

MMHFGKQQHHJBAV-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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